![molecular formula C20H17N5O3 B2688265 2-(4-nitrophenyl)-1-((tetrahydrofuran-2-yl)methyl)-1H-imidazo[4,5-b]quinoxaline CAS No. 713087-01-5](/img/structure/B2688265.png)
2-(4-nitrophenyl)-1-((tetrahydrofuran-2-yl)methyl)-1H-imidazo[4,5-b]quinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-nitrophenyl)-1-((tetrahydrofuran-2-yl)methyl)-1H-imidazo[4,5-b]quinoxaline is a useful research compound. Its molecular formula is C20H17N5O3 and its molecular weight is 375.388. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-(4-nitrophenyl)-1-((tetrahydrofuran-2-yl)methyl)-1H-imidazo[4,5-b]quinoxaline is a member of the imidazoquinoxaline family, which has garnered attention due to its potential biological activities, particularly in the fields of cancer therapy and antimicrobial efficacy. This article explores the biological activity of this compound through various studies, focusing on its synthesis, mechanisms of action, and therapeutic potential.
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the formation of the imidazoquinoxaline core followed by functionalization with a nitrophenyl group and the tetrahydrofuran moiety. The structure is confirmed through spectroscopic techniques such as NMR and mass spectrometry.
Anticancer Activity
Recent studies have demonstrated that derivatives of imidazoquinoxalines exhibit significant anticancer properties. For instance, compounds within this class have shown cytotoxic effects against various cancer cell lines, including breast (MCF-7), liver (HepG2), and lung (A549) cancer cells. The IC50 values for these compounds often fall within the low micromolar range, indicating potent activity.
Compound | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
This compound | MCF-7 | 0.29 | |
This compound | HepG2 | 0.51 | |
This compound | A549 | 0.73 |
The anticancer activity of imidazoquinoxaline derivatives is attributed to their ability to inhibit key enzymes involved in cell proliferation and survival. Notably, they may act as inhibitors of topoisomerase II , leading to DNA damage in rapidly dividing cancer cells. Additionally, some studies suggest that these compounds can induce apoptosis through mitochondrial pathways.
Antimicrobial Activity
In addition to anticancer properties, imidazoquinoxaline derivatives have shown promising antimicrobial activity against various bacterial strains. Studies indicate that these compounds possess selective toxicity towards pathogenic bacteria while exhibiting minimal cytotoxicity towards human cells.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
---|---|---|
Staphylococcus aureus | 12.5 | |
Escherichia coli | 25 | |
Pseudomonas aeruginosa | 15 |
Case Studies
Several case studies have highlighted the therapeutic potential of imidazoquinoxaline derivatives:
- Case Study on Anticancer Efficacy : A study conducted on a series of imidazoquinoxaline derivatives showed significant inhibition of tumor growth in xenograft models. The compound was administered at doses corresponding to its IC50 values observed in vitro.
- Case Study on Antimicrobial Properties : Another investigation focused on the antimicrobial effects against multi-drug resistant strains of bacteria. The compound exhibited a synergistic effect when used in combination with traditional antibiotics, enhancing their efficacy.
Aplicaciones Científicas De Investigación
Anti-Cancer Activity
Recent studies have highlighted the anti-cancer properties of imidazoquinoxaline derivatives, including the compound . Research indicates that these compounds can induce apoptosis in cancer cells, demonstrating significant cytotoxic effects against various cancer cell lines. For instance, derivatives of imidazoquinoxaline have shown promising results in inhibiting tumor growth in vivo, suggesting potential as therapeutic agents for cancer treatment .
Table 1: Summary of Anti-Cancer Activity
Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
---|---|---|---|
2-(4-nitrophenyl)-1-((tetrahydrofuran-2-yl)methyl)-1H-imidazo[4,5-b]quinoxaline | MCF-7 | 25.72 ± 3.95 | Induces apoptosis |
Other Derivative | U87 | 45.2 ± 13.0 | Cytotoxicity induction |
HIV-1 Protease Inhibition
The compound has also been investigated as a potential inhibitor of HIV-1 protease, a critical enzyme required for viral replication. Structure-based design approaches have led to the synthesis of derivatives that exhibit potent inhibitory activity against this enzyme, making them candidates for further development as antiviral agents. The incorporation of tetrahydrofuran moieties has been shown to enhance binding affinity and selectivity towards the protease active site .
Table 2: HIV-1 Protease Inhibitory Activity
Compound | Ki (nM) | Antiviral IC50 (pM) |
---|---|---|
This compound | <1 | 86 |
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functionalization processes. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .
Table 3: Synthesis Overview
Step | Reaction Type | Conditions |
---|---|---|
Step 1 | Cyclization | Reflux in DMF |
Step 2 | Functionalization | Addition of tetrahydrofuran derivative |
Case Studies
Several case studies have documented the efficacy of imidazoquinoxaline derivatives in preclinical models:
Case Study 1: Anti-Cancer Efficacy
In a study involving MCF-7 breast cancer cells, treatment with a derivative of imidazoquinoxaline resulted in significant reductions in cell viability and increased apoptosis markers compared to control groups .
Case Study 2: HIV Inhibition
Another investigation demonstrated that a series of imidazoquinoxaline compounds exhibited strong inhibition of HIV-1 protease activity in vitro, showcasing their potential as antiviral therapeutics .
Propiedades
IUPAC Name |
2-(4-nitrophenyl)-3-(oxolan-2-ylmethyl)imidazo[4,5-b]quinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O3/c26-25(27)14-9-7-13(8-10-14)19-23-18-20(24(19)12-15-4-3-11-28-15)22-17-6-2-1-5-16(17)21-18/h1-2,5-10,15H,3-4,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWOZKEQMWIZNMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C(=NC3=NC4=CC=CC=C4N=C32)C5=CC=C(C=C5)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.